molecular formula C16H13N3O2S B2854207 N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide CAS No. 392254-95-4

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide

Cat. No.: B2854207
CAS No.: 392254-95-4
M. Wt: 311.36
InChI Key: OHQXHCUBXRFCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core fused with a furan-2-carboxamide moiety. The presence of these heterocyclic rings contributes to its distinct chemical properties and potential for various applications in medicinal chemistry and other fields.

Preparation Methods

The synthesis of N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the thieno[3,4-c]pyrazole core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-c]pyrazole ring system.

    Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, often using phenyl halides or phenylboronic acids in the presence of a catalyst.

    Attachment of the furan-2-carboxamide moiety: This step involves the coupling of the furan-2-carboxamide group to the thieno[3,4-c]pyrazole core, typically through an amide bond formation reaction.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the efficient production of the desired compound.

Chemical Reactions Analysis

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Substitution reactions, such as nucleophilic substitution, can occur at specific positions on the thieno[3,4-c]pyrazole or furan rings, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include various catalysts, solvents, and temperature control to achieve the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It has shown potential biological activity, including antiproliferative effects against certain cancer cell lines. This makes it a promising candidate for further investigation in cancer research.

    Medicine: Due to its potential biological activity, this compound is being explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by activating key enzymes involved in the apoptotic cascade, such as caspase 9 . Additionally, it has been found to inhibit the expression of proliferating cell nuclear antigen (PCNA), a protein associated with cell proliferation . These actions contribute to its antiproliferative effects and potential as an anticancer agent.

Comparison with Similar Compounds

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide can be compared with other similar compounds, such as:

    2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar pyrazole core and have shown antiproliferative activity against cancer cell lines.

    3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione:

The uniqueness of this compound lies in its specific structural features and the combination of the thieno[3,4-c]pyrazole and furan-2-carboxamide moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c20-16(14-7-4-8-21-14)17-15-12-9-22-10-13(12)18-19(15)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQXHCUBXRFCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.